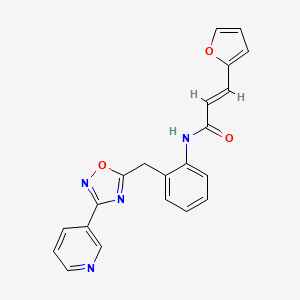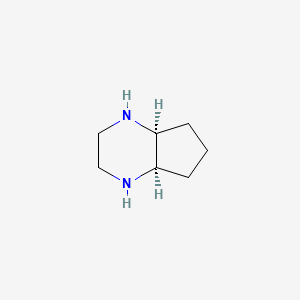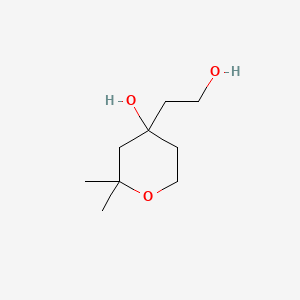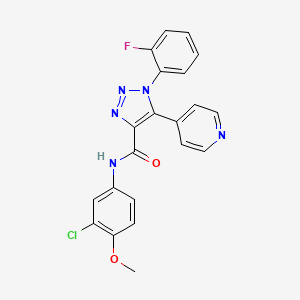
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a bromine atom. The benzothiazole ring contains sulfur and nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Antibacterial Potential
Benzothiazole derivatives, including “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, have shown significant antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . This wide range of inhibition makes them a promising candidate for the development of novel antibiotics .
Antimicrobial Activity
The antimicrobial resistance (AMR) is a worldwide concern among infectious diseases due to increased mortality, morbidity, and treatment cost . Benzothiazole derivatives have shown potential in combating this issue. They have displayed antimicrobial activity and are being considered for the development of novel antimicrobial molecules .
Inhibitor of Anaplastic Lymphoma Kinase (ALK)
“4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” can be used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase that, when mutated or expressed in certain types of cancer, can drive the development and progression of cancer .
Rho Kinase Inhibitor
This compound is also used as a reagent in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . Rho kinases are enzymes that play a significant role in cell motility, proliferation, and apoptosis. Therefore, their inhibition can be beneficial in the treatment of various diseases, including cancer .
Antiviral Activity
Indole derivatives, which share a similar structure with benzothiazole derivatives, have shown antiviral activity . While specific antiviral activity of “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” has not been reported, the structural similarity suggests potential in this area .
Anti-inflammatory Activity
Again, indole derivatives have demonstrated anti-inflammatory activity . Given the structural similarity, “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” may also possess anti-inflammatory properties .
Safety and Hazards
The specific safety and hazard information for “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is not available in the search results. It is generally recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Wirkmechanismus
Target of Action
Related compounds such as benzamides and thiazoles have been reported to interact with various biological targets . For instance, N-Methylbenzamide, a related compound, is a potent inhibitor of PDE10A, a phosphodiesterase found abundantly in brain tissue .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Related compounds have been shown to exhibit diverse biological activities, affecting various biochemical pathways .
Result of Action
Related compounds have been shown to exhibit significant activity against various biological targets .
Eigenschaften
IUPAC Name |
4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYELJXYXAXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)

![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)
![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)
![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzylacetamide](/img/structure/B2429482.png)

